(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate CAS number
(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate CAS number
An In-depth Technical Guide to (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate
Foreword
The strategic incorporation of fluorinated moieties, particularly perfluoroalkyl chains, into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties conferred by these groups can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the array of reagents developed for this purpose, hypervalent iodine compounds have emerged as powerful and versatile tools. This guide provides an in-depth technical overview of (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate, a key reagent for electrophilic perfluorohexylation. Herein, we delve into its core properties, synthesis, applications, and safe handling, offering field-proven insights for researchers at the forefront of chemical innovation.
Core Compound Identity and Properties
(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate, identified by CAS Number 77758-84-0 , is a white to light yellow crystalline powder.[1][2] It is a salt consisting of a (perfluoro-n-hexyl)phenyliodonium cation and a trifluoromethanesulfonate (triflate) anion. The triflate anion is a non-coordinating, highly stable counterion, which enhances the electrophilicity of the iodonium cation, making it an effective perfluorohexyl group transfer agent.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 77758-84-0 | [1][2][3] |
| Molecular Formula | C₁₃H₅F₁₆IO₃S | [3] |
| Molecular Weight | 672.12 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 120.0 to 126.0 °C | [1] |
| Solubility | Soluble in acetonitrile | [2] |
Synthesis: A Protocol for Laboratory Preparation
The synthesis of (perfluoroalkyl)phenyliodonium trifluoromethanesulfonates, often referred to as FITS reagents, involves the reaction of a perfluoroalkyliodine(III) difluoroacetate with an aromatic compound in the presence of trifluoromethanesulfonic acid. This methodology provides a reliable route to the target compound.
Experimental Protocol: Synthesis of (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate
This protocol is based on established methods for the synthesis of FITS reagents.
Step 1: Preparation of the Iodoarene Precursor. To a solution of perfluoro-n-hexyl iodide in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) in the presence of trifluoroacetic acid. The reaction is typically stirred at room temperature for several hours to yield the corresponding (di(trifluoroacetoxy)iodo)perfluorohexane.
Step 2: Arylation. In a separate flask, cool a solution of benzene in a chlorinated solvent (e.g., dichloromethane) to 0 °C. To this, slowly add trifluoromethanesulfonic acid, followed by the dropwise addition of the iodoarene precursor from Step 1.
Step 3: Reaction and Isolation. Allow the reaction mixture to stir at a low temperature, gradually warming to room temperature over several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically precipitated by the addition of a non-polar solvent like diethyl ether or hexane.
Step 4: Purification. The crude solid is collected by filtration, washed with a non-polar solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ether) to yield pure (perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate.
Diagram 1: Synthetic Pathway
Caption: Synthesis of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate.
Applications in Modern Organic Synthesis
This reagent is primarily utilized as an electrophilic source of the perfluorohexyl group in a variety of chemical transformations, which is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Perfluorohexylation of Carbon Nucleophiles
One of the key applications is the α-perfluorohexylation of ketones via their silyl enol ethers. This reaction provides a direct route to α-perfluoroalkylated carbonyl compounds, which are important building blocks in medicinal chemistry.
Step 1: Reaction Setup. In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the silyl enol ether in a dry, aprotic solvent such as acetonitrile.
Step 2: Reagent Addition. To the solution from Step 1, add (perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate (typically 1.1-1.2 equivalents) portion-wise at room temperature.
Step 3: Reaction Monitoring and Workup. Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography (GC). Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
Step 4: Extraction and Purification. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the α-perfluorohexylated ketone.
Diagram 2: Reaction Workflow for α-Perfluorohexylation
Caption: Workflow for the α-perfluorohexylation of silyl enol ethers.
Perfluorohexylation of Heteroatom Nucleophiles
The reagent also reacts efficiently with heteroatom nucleophiles, such as thiols, to form the corresponding perfluorohexylated products.
Step 1: Thiolate Formation. Dissolve the thiol in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Add a base (e.g., sodium hydride or potassium carbonate) to generate the thiolate anion in situ.
Step 2: Perfluorohexylation. To the thiolate solution, add (perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate (1.0-1.2 equivalents) and stir the mixture at room temperature.
Step 3: Workup and Purification. Monitor the reaction by TLC. Upon completion, quench with water and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is then purified by chromatography to yield the desired perfluorohexyl sulfide.
Spectroscopic Data and Characterization
While a comprehensive, publicly available spectral database for this specific compound is limited, typical spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Expected Spectroscopic Features
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.5-8.5 ppm. |
| ¹³C NMR | Aromatic carbons would be observed between δ 110-150 ppm. The perfluorohexyl chain carbons would show complex splitting patterns due to C-F coupling. |
| ¹⁹F NMR | A complex set of multiplets is expected between δ -80 and -130 ppm for the C₆F₁₃ chain, and a singlet around δ -78 ppm for the triflate anion. |
| IR (cm⁻¹) | Characteristic absorptions for C-H (aromatic, ~3100-3000), C=C (aromatic, ~1600), C-F (~1250-1100), and S=O (triflate, ~1260 and ~1030). |
Safety, Handling, and Storage
As a hypervalent iodine compound, (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate requires careful handling.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation.[1] It is also noted to be shock-sensitive.[2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid creating dust. Ensure all equipment is dry, as the compound is moisture-sensitive.[2]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a refrigerator (2-8 °C).[2] It should be kept away from oxidizing agents.[2]
-
Thermal Stability: Diaryliodonium salts can undergo thermal decomposition.[4][5] The decomposition temperature can be influenced by the counter-ion. It is advisable to avoid excessive heating.
Concluding Remarks for the Practicing Scientist
(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate stands out as a highly effective and practical reagent for electrophilic perfluorohexylation. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors, is well-established. By understanding its fundamental properties and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and successfully employ this powerful synthetic tool to advance their scientific endeavors.
References
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PureSynth. (Perfluorohexyl)Phenyliodonium Trifluoromethanesulfonate 98.0%. Available at: [Link]
- Umemoto, T., & Ishihara, S. (1993). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 93(5), 1707–1777.
- Feiring, A. E. (1984). Perfluoroalkylation of thiols. Evidence for a radical chain process. Journal of Fluorine Chemistry, 24(2), 191–203.
- Chen, Q. Y., & Wu, S. W. (1989). Studies on the reactions of silyl enol ether with perfluoroorganic compounds I. The reaction of silyl enol ether with perfluoroalkyl iodide. Journal of Fluorine Chemistry, 44(3), 433-445.
- Xiao, Z. (2020). Arylation Reactions Using Diaryliodonium Salts. Newcastle University Thesis.
- Beringer, F. M., & Bodlaender, P. (1969). Catalytic decomposition and chemical reduction of diaryliodonium salts. Reactions involving ligand transfer. The Journal of Organic Chemistry, 34(7), 1981–1986.
- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD)
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